

# radiolabeling of NPFF2-R ligand 1 for receptor binding studies

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## Compound of Interest

Compound Name: NPFF2-R ligand 1

Cat. No.: B12367999

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An Application Note and Protocol for the Radiolabeling of an NPFF2-R Ligand for Receptor Binding Studies

## Introduction

The Neuropeptide FF Receptor 2 (NPFF2-R), also known as GPR74, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including pain modulation, opioid system regulation, cardiovascular function, and feeding behavior.[1][2][3] It is activated by endogenous RF-amide peptides such as Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF).[1][4] Given its therapeutic potential, characterizing the binding of novel ligands to NPFF2-R is a critical step in drug discovery.

Radioligand binding assays are a fundamental technique for quantifying the interaction between a ligand and a receptor. These assays require a high-affinity radiolabeled ligand to act as a tracer. This document provides detailed protocols for the radioiodination of a model NPFF2-R peptide ligand, referred to as "Ligand 1," and its subsequent use in saturation and competition receptor binding studies. For the purpose of these protocols, "Ligand 1" is defined as a synthetic peptide analog of an endogenous NPFF peptide containing a tyrosine residue, which is amenable to iodination with Iodine-125 ( $^{125}\text{I}$ ).

## Data Presentation: NPFF2 Receptor Binding Parameters

Quantitative data from radioligand binding studies are essential for comparing the affinities of different compounds. The following tables summarize binding parameters for known radioligands and unlabeled ligands at the human NPFF2 receptor, typically expressed in recombinant cell lines like Chinese Hamster Ovary (CHO) cells.

Table 1: Saturation Binding Parameters for Radioligands at the Human NPFF2 Receptor

Radioligand	Kd (nM)	Bmax (pmol/mg protein)	Cell Line	Reference
[ <sup>125</sup> I]-EYF	0.06	0.497	CHO	
[ <sup>3</sup> H]-EYF	0.54	16	CHO	

Kd (Dissociation Constant): A measure of the radioligand's affinity for the receptor. A lower Kd value indicates higher affinity. Bmax (Maximum Binding Capacity): Represents the total number of receptors in the sample.

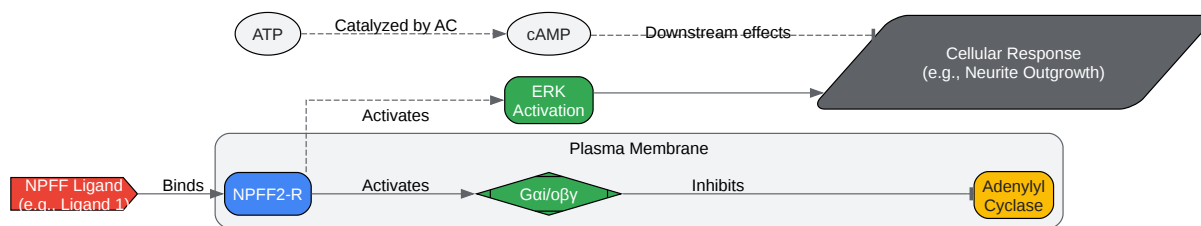
Table 2: Binding Affinities (Ki) of Unlabeled Ligands at the Human NPFF2 Receptor

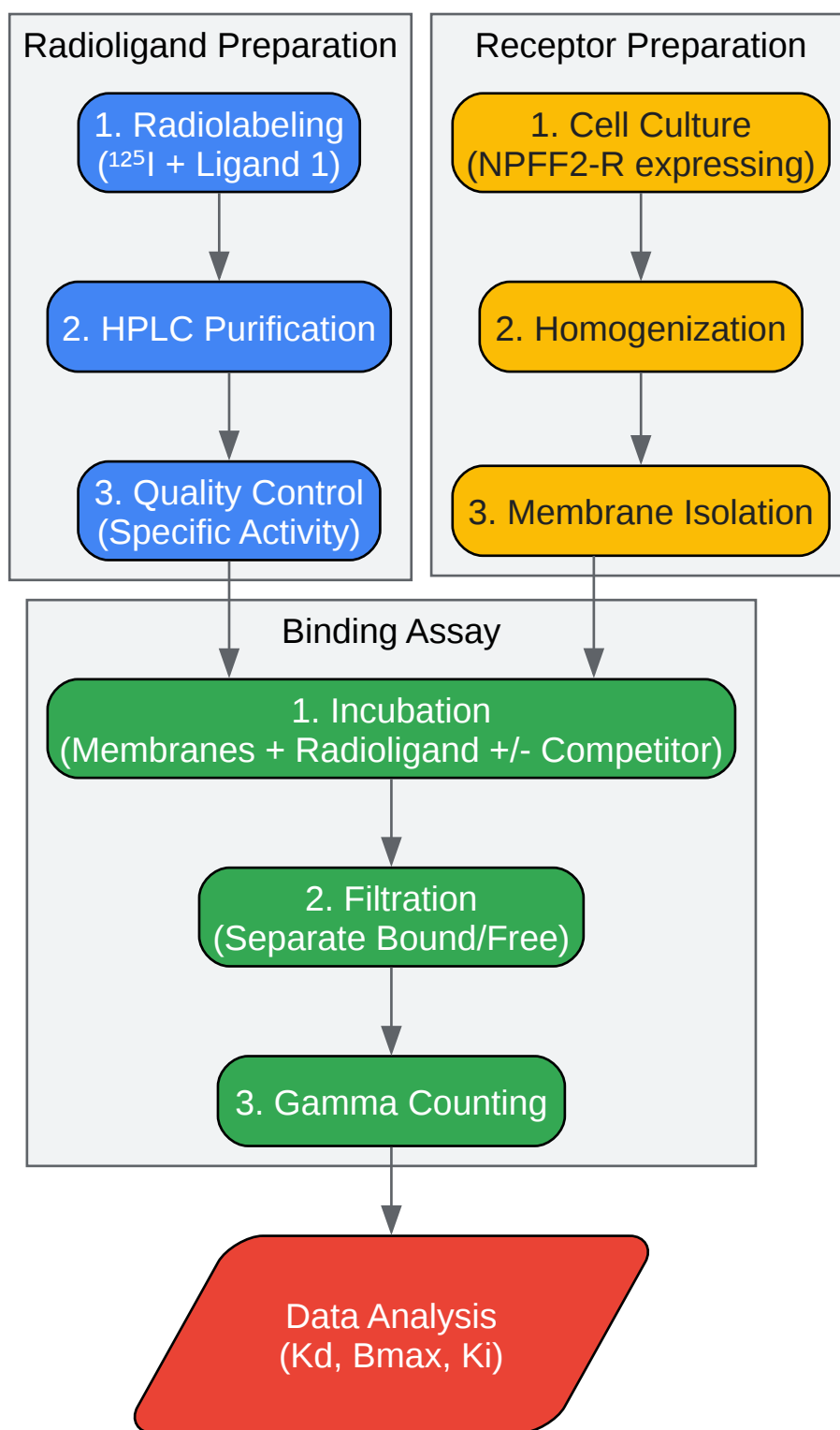
Unlabeled Ligand	Ki (nM)	Reference
Human NPAF	0.22	
SQA-NPFF	0.29	
NPFF	0.30	
1DMe	0.31	
EYW-NPSF	0.32	
QFW-NPSF	0.35	
Met-enk-RF-NH <sub>2</sub>	3.25	
FMRF-NH <sub>2</sub>	10.5	
NPSF	12.1	

Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. It is a measure of the ligand's binding affinity.

## NPFF2 Receptor Signaling Pathway

NPFF2-R primarily couples to inhibitory G proteins (G $\alpha$ i/o). Ligand binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Activation of the NPFF2 receptor can also stimulate the ERK signaling pathway, which is involved in processes like neurite outgrowth.





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